molecular formula C21H27N3O3 B5492769 N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide

Cat. No.: B5492769
M. Wt: 369.5 g/mol
InChI Key: WDJMVLNCVRGLEJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two aromatic rings substituted with methoxy and dimethyl groups, connected through a piperazine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The aromatic rings are introduced through nucleophilic substitution reactions. For instance, 2,4-dimethoxyaniline can react with 2,3-dimethylbenzoyl chloride in the presence of a base to form the desired aromatic substituents.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typically employed.

Major Products

    Oxidation: Products may include 2,4-dimethoxybenzoic acid or 2,3-dimethylbenzoic acid.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, products can vary widely, such as nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to CNS receptors, potentially modulating their activity. The methoxy and dimethyl groups can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-phenylpiperazinecarboxamide: Lacks the dimethyl groups on the aromatic ring.

    N-(2,4-dimethoxyphenyl)-4-(2-methylphenyl)piperazinecarboxamide: Contains only one methyl group on the aromatic ring.

Uniqueness

N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide is unique due to the specific substitution pattern on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15-6-5-7-19(16(15)2)23-10-12-24(13-11-23)21(25)22-18-9-8-17(26-3)14-20(18)27-4/h5-9,14H,10-13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJMVLNCVRGLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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